molecular formula C16H13FN2OS B2853160 N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide CAS No. 304884-83-1

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide

Cat. No.: B2853160
CAS No.: 304884-83-1
M. Wt: 300.4 g/mol
InChI Key: YVYPYORTKAIUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of benzamides, a member of monofluorobenzenes, a nitrile and a member of 1-benzothiophenes.

Mechanism of Action

Target of Action

The primary targets of N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

This compound acts as a potent inhibitor of JNK2 and JNK3 . It targets the ATP-binding site of these kinases . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode disrupts the normal function of the kinases, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of JNK2 and JNK3 by this compound affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression. By inhibiting JNK2 and JNK3, the compound can modulate the MAPK pathway and influence cellular processes controlled by this pathway .

Result of Action

The inhibition of JNK2 and JNK3 by this compound can lead to changes in cellular processes controlled by the MAPK pathway . This could potentially include effects on cell proliferation, differentiation, and apoptosis, depending on the specific context within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be protected from it . It is also stable for up to 6 months when stored at -20°C These factors can affect the compound’s action, efficacy, and stability

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c17-13-7-3-1-6-11(13)15(20)19-16-12(9-18)10-5-2-4-8-14(10)21-16/h1,3,6-7H,2,4-5,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYPYORTKAIUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
Reactant of Route 2
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N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
Reactant of Route 3
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N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide
Reactant of Route 6
N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-Yl)-2-Fluorobenzamide

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